molecular formula C19H17N5O4 B1445654 (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid CAS No. 1464137-20-9

(R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid

Cat. No. B1445654
M. Wt: 379.4 g/mol
InChI Key: MZBYOFZABYTSQS-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid, also known as Fmoc-Tetrazole-Acid (FTAA), is an organic compound that has been used in a variety of scientific research applications. FTAA is an important building block for organic synthesis and is used in the preparation of a range of compounds, including pharmaceuticals, biochemicals, and peptides. FTAA is a versatile compound that can be used in a variety of laboratory experiments, and has been used in a range of scientific research applications. FTAA has a wide range of biochemical and physiological effects and is an important tool for scientists.

Scientific research applications

Synthesis of Novel Compounds

(R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid plays a crucial role in the synthesis of novel compounds. It has been used in the creation of a new class of optically active N-Fmoc-protected amino isonitriles. These isonitriles, derived from Fmoc-beta-amino acids, have potential applications in synthesizing 1-substituted tetrazole analogues of amino acids, which are significant in medicinal chemistry (Sureshbabu, Narendra, & Nagendra, 2009).

Development of Unnatural Amino Acids

This compound is instrumental in developing unnatural amino acids, which are vital for designing peptides with unique structural and functional properties. For instance, a study focused on creating an unnatural amino acid that mimics a tripeptide β-strand, leading to the development of β-sheet-like hydrogen-bonded dimers. Such developments have significant implications in the field of peptide synthesis and protein engineering (Nowick et al., 2000).

Peptide Synthesis

The compound is also essential for peptide synthesis, particularly in incorporating tetrazole analogues into peptides. A study reported an efficient method to synthesize tetrazole analogues of amino acids starting from Nα-Fmoc amino acid. This development is particularly relevant in the field of synthetic peptides, which have wide-ranging applications in drug development and biological research (Sureshbabu, Venkataramanarao, Naik, & Chennakrishnareddy, 2007).

Fluorescent D-amino Acids Synthesis

The synthesis of fluorescent D-amino acids using (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid is another significant application. These amino acids, synthesized using this compound, have shown potential for incorporation into peptide sequences, which can be used in advanced fluorescence studies. This has implications for biological imaging and diagnostics (Maity, Honcharenko, & Strömberg, 2015).

Fabrication of Functional Materials

In a broader context, this compound is crucial in fabricating functional materials. Fmoc-modified amino acids and short peptides, for which (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid serves as a building block, have shown potential in various applications, including cell cultivation, drug delivery, and bio-templating. This reflects the compound's significance in the intersection of materials science and biochemistry (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2H-tetrazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c25-18(26)16(9-17-21-23-24-22-17)20-19(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,27)(H,25,26)(H,21,22,23,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBYOFZABYTSQS-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NNN=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=NNN=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131385
Record name 2H-Tetrazole-5-propanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid

CAS RN

1464137-20-9
Record name 2H-Tetrazole-5-propanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464137-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Tetrazole-5-propanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KAS Eastman, MC Mifflin, PF Oblad… - ACS Bio & Med …, 2023 - ACS Publications
Ribosomally produced and post-translationally modified polypeptides (RiPPs) are a diverse group of natural products that are processed by a variety of enzymes to their biologically …
Number of citations: 0 pubs.acs.org

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